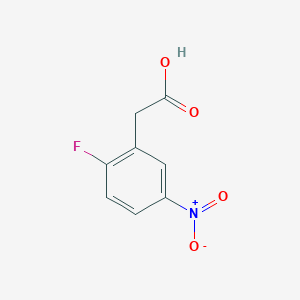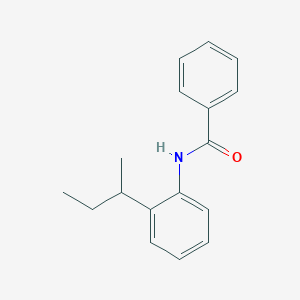
N-(2-sec-butylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)benzamide, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BPB is a non-steroidal anti-inflammatory drug that has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
Mecanismo De Acción
The mechanism of action of N-(2-sec-butylphenyl)benzamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways. N-(2-sec-butylphenyl)benzamide has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-(2-sec-butylphenyl)benzamide has also been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. N-(2-sec-butylphenyl)benzamide has also been shown to induce apoptosis in cancer cells by activating caspases. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to inhibit the replication of viruses such as HIV and HCV by inhibiting viral entry and replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-sec-butylphenyl)benzamide has several advantages for lab experiments. It is a relatively inexpensive compound that can be synthesized in large quantities with high purity. Additionally, N-(2-sec-butylphenyl)benzamide has a wide range of biological activities, making it a useful tool for studying various cellular processes. However, there are some limitations to using N-(2-sec-butylphenyl)benzamide in lab experiments. It has low solubility in water, which can make it difficult to work with. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to have cytotoxic effects at high concentrations, which can limit its usefulness in some experiments.
Direcciones Futuras
There are several future directions for research on N-(2-sec-butylphenyl)benzamide. One area of interest is the development of N-(2-sec-butylphenyl)benzamide analogs with improved biological activities and pharmacokinetic properties. Another area of interest is the use of N-(2-sec-butylphenyl)benzamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2-sec-butylphenyl)benzamide and its effects on various cellular processes.
Métodos De Síntesis
N-(2-sec-butylphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 2-sec-butylphenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure N-(2-sec-butylphenyl)benzamide. The synthesis of N-(2-sec-butylphenyl)benzamide has been optimized to obtain high yields and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)benzamide has been extensively studied for its potential applications in biomedical research. It has been shown to have anti-cancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. N-(2-sec-butylphenyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(2-sec-butylphenyl)benzamide has been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Propiedades
Número CAS |
637307-72-3 |
|---|---|
Nombre del producto |
N-(2-sec-butylphenyl)benzamide |
Fórmula molecular |
C17H19NO |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-3-13(2)15-11-7-8-12-16(15)18-17(19)14-9-5-4-6-10-14/h4-13H,3H2,1-2H3,(H,18,19) |
Clave InChI |
DVDCJLOSQLLMOI-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



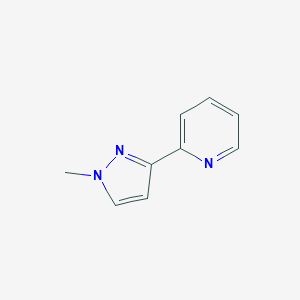
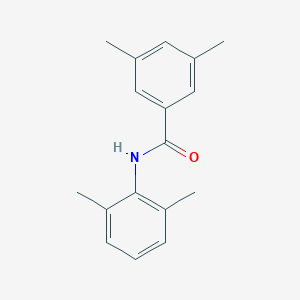
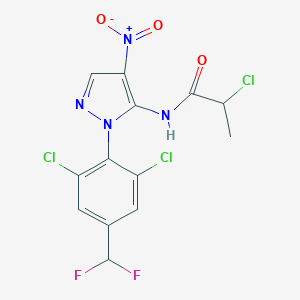
![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)
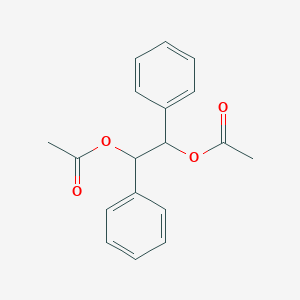
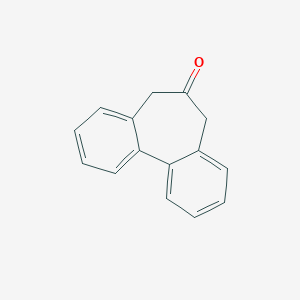
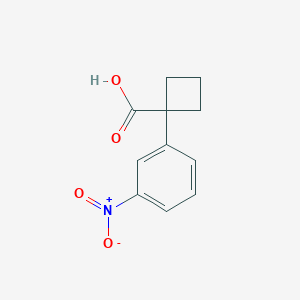
![Ethyl 2-(5-bromobenzo[B]thiophen-3-YL)acetate](/img/structure/B184376.png)
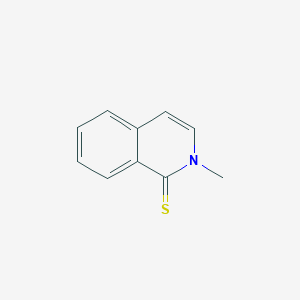
![4H-Naphtho[1,2-b]pyran-4-one, 2,3-dihydro-2,2-dimethyl-](/img/structure/B184381.png)
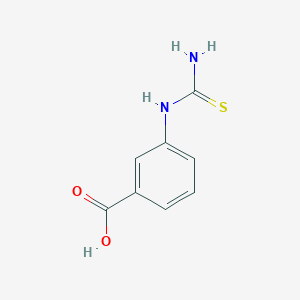
![6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B184384.png)
![methyl N-[(2S,3S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-[[4-(1,3-thiazol-2-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B184391.png)
